(+)-S-N-Methylcoclaurine Hydrochloride
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Overview
Description
(+)-S-N-Methylcoclaurine Hydrochloride is a chemical compound that belongs to the class of isoquinoline alkaloids It is derived from the natural product coclaurine and is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-S-N-Methylcoclaurine Hydrochloride typically involves the methylation of coclaurine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(+)-S-N-Methylcoclaurine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
(+)-S-N-Methylcoclaurine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (+)-S-N-Methylcoclaurine Hydrochloride involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interact with pathways involved in inflammation and pain, contributing to its therapeutic potential.
Comparison with Similar Compounds
(+)-S-N-Methylcoclaurine Hydrochloride can be compared with other isoquinoline alkaloids such as berberine and palmatine. While all these compounds share a similar core structure, this compound is unique due to its specific methylation pattern, which imparts distinct biological activities. Berberine, for example, is well-known for its antimicrobial properties, while palmatine is studied for its anti-inflammatory effects.
List of Similar Compounds
- Berberine
- Palmatine
- Tetrahydropalmatine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22ClNO3 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12;/h3-6,10-11,16,20-21H,7-9H2,1-2H3;1H/t16-;/m0./s1 |
InChI Key |
UZBGCIYAYBUOFF-NTISSMGPSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC.Cl |
Origin of Product |
United States |
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